

# The chemical structure and properties of Tigloyl-CoA.

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## Compound of Interest

Compound Name: Tigloyl-CoA

Cat. No.: B1235093

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## Tigloyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Tigloyl-coenzyme A (**Tigloyl-CoA**) is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] Its role extends beyond intermediary metabolism, as it has been identified as an inhibitor of N-acetylglutamate synthetase, an enzyme crucial for the urea cycle.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and metabolic significance of **Tigloyl-CoA**. Furthermore, it outlines detailed, synthesized experimental protocols for its preparation and analysis, and visualizes its metabolic context through signaling pathway diagrams to support researchers and professionals in drug development and metabolic studies.

### Chemical Structure and Identifiers

**Tigloyl-CoA** is an acyl-CoA thioester. The tiglyl group is a five-carbon branched-chain acyl group, specifically (2E)-2-methylbut-2-enoyl, attached to coenzyme A via a thioester bond.

Table 1: Chemical Identifiers for **Tigloyl-CoA**

Identifier	Value
CAS Number	6247-62-7[1]
Chemical Formula	C26H42N7O17P3S[1]
InChI	InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+/t15-,18-,19-,20+,24-/m1/s1[1]
Canonical SMILES	C\C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)C--INVALID-LINK--N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O">C@HO[1]

## Physicochemical Properties

Quantitative experimental data for several physical properties of **Tigloyl-CoA** are not readily available in the literature. The data presented below are a combination of reported and computationally predicted values.

Table 2: Physicochemical Properties of **Tigloyl-CoA**

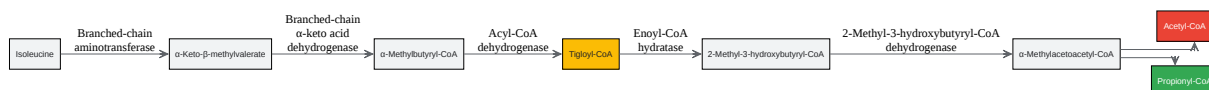
Property	Value	Source
Molecular Weight	849.63 g/mol	[1]
Monoisotopic Mass	849.1571 Da	[3]
State	Solid	
Melting Point	Not Available	
Boiling Point	Not Available	
Water Solubility	Not Available	
logP (predicted)	Not Available	

## Metabolic Significance

**Tigloyl-CoA** is a key intermediate in the mitochondrial degradation pathway of isoleucine.[1] This pathway is essential for the complete oxidation of this essential amino acid, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4]

## Isoleucine Degradation Pathway

The catabolism of isoleucine begins with a transamination reaction to form  $\alpha$ -keto- $\beta$ -methylvalerate, which is then oxidatively decarboxylated to yield  $\alpha$ -methylbutyryl-CoA. A subsequent dehydrogenation step, catalyzed by acyl-CoA dehydrogenase, produces **Tigloyl-CoA**. [5] **Tigloyl-CoA** is then hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA. [3] Further enzymatic reactions eventually lead to the formation of acetyl-CoA and propionyl-CoA.



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**Figure 1.** Isoleucine Degradation Pathway

## Experimental Protocols

The following sections provide detailed, synthesized methodologies for the synthesis and analysis of **Tigloyl-CoA** based on established procedures for similar acyl-CoA compounds. These protocols may require optimization for specific experimental setups.

### Chemo-enzymatic Synthesis of Tigloyl-CoA

This protocol is a synthesized approach for the chemo-enzymatic synthesis of **Tigloyl-CoA**, which is not readily commercially available. This method involves the chemical synthesis of a tiglic acid anhydride followed by an enzymatic reaction with Coenzyme A. A more direct, though less generally accessible, enzymatic synthesis has been described using a **tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase** from *Lupinus albus*.<sup>[6]</sup> For a broader applicability, a chemo-enzymatic approach is detailed below.<sup>[7]</sup>

Materials:

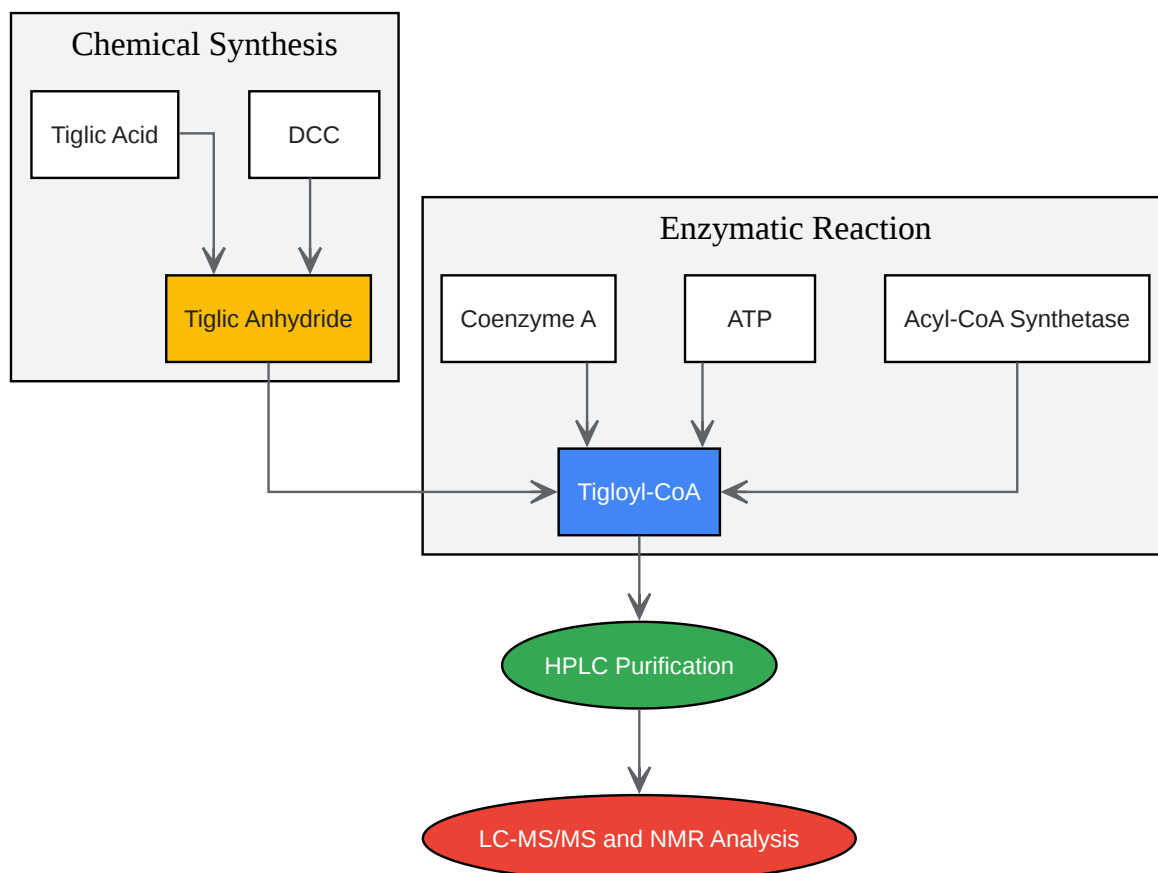
- Tiglic acid
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (anhydrous)
- Diethyl ether (anhydrous)
- Coenzyme A, free acid
- Sodium bicarbonate
- Tris-HCl buffer (pH 8.0)
- Acyl-CoA synthetase (or a suitable ligase)
- ATP
- MgCl<sub>2</sub>

- Dithiothreitol (DTT)

Procedure:

- Synthesis of Tiglic Anhydride:
  - Dissolve tiglic acid (2 mmol) in anhydrous dichloromethane (10 mL).
  - Add DCC (1 mmol) to the solution and stir at room temperature for 4 hours.
  - A white precipitate of dicyclohexylurea will form.
  - Filter the reaction mixture to remove the precipitate.
  - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude tiglic anhydride.
  - Wash the crude product with cold anhydrous diethyl ether and dry under vacuum.
- Enzymatic Synthesis of **Tigloyl-CoA**:
  - Prepare a reaction mixture containing:
    - 100 mM Tris-HCl buffer (pH 8.0)
    - 10 mM MgCl<sub>2</sub>
    - 5 mM ATP
    - 2 mM DTT
    - 1 mM Coenzyme A, free acid
    - 2 mM Tiglic anhydride (dissolved in a minimal amount of a suitable organic solvent like DMF or DMSO)
    - Acyl-CoA synthetase (enzyme concentration to be optimized)
  - Incubate the reaction mixture at 37°C for 2-4 hours.

- Monitor the reaction progress by HPLC (see section 4.3).



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**Figure 2.** Chemo-enzymatic Synthesis Workflow

## Purification of Tigloyl-CoA by HPLC

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

- Solvent A: 50 mM potassium phosphate buffer, pH 5.3.

- Solvent B: Acetonitrile.

#### Gradient Elution:

- A linear gradient from 5% to 50% Solvent B over 30 minutes.
- Flow rate: 1.0 mL/min.
- Detection: 260 nm (for the adenine moiety of CoA).

#### Procedure:

- Acidify the reaction mixture from the synthesis step to pH ~3 with phosphoric acid.
- Centrifuge to remove any precipitate.
- Filter the supernatant through a 0.22 µm filter.
- Inject the filtered sample onto the HPLC system.
- Collect the fraction corresponding to the **Tigloyl-CoA** peak.
- Lyophilize the collected fraction to obtain purified **Tigloyl-CoA**.

## Analysis of Tigloyl-CoA

#### Instrumentation:

- Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Reversed-phase C18 column.

#### Mobile Phase:

- Solvent A: 0.1% formic acid in water.
- Solvent B: 0.1% formic acid in acetonitrile.

#### Gradient Elution:

- A suitable gradient to separate **Tigloyl-CoA** from other components.

#### Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) for Triple Quadrupole:
  - Precursor ion (Q1):  $m/z$  850.2 (for  $[M+H]^+$  of **Tigloyl-CoA**).
  - Product ion (Q3): A characteristic fragment ion, often corresponding to the pantoic acid- $\beta$ -alanine-cysteamine portion of the molecule.
- High-Resolution MS: Accurate mass measurement of the parent ion.

#### Sample Preparation:

- Dissolve the purified, lyophilized **Tigloyl-CoA** in a suitable deuterated solvent (e.g., D<sub>2</sub>O).

#### Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).

#### Experiments:

- <sup>1</sup>H NMR: To observe the proton signals of the tiglyl moiety and the coenzyme A backbone.
- <sup>13</sup>C NMR: To identify the carbon signals, including the characteristic thioester carbonyl carbon.
- 2D NMR (e.g., COSY, HSQC): To confirm the structure and assign the proton and carbon signals unambiguously.

## Conclusion

**Tigloyl-CoA** is a critical metabolite with implications for both fundamental biochemistry and potentially for therapeutic intervention in metabolic disorders. This guide has provided a



detailed overview of its chemical nature, properties, and metabolic role. The synthesized experimental protocols offer a starting point for researchers to produce and analyze this important molecule, facilitating further investigation into its biological functions and its potential as a drug target. The provided visualizations aim to clarify the complex metabolic pathways and experimental workflows associated with **Tigloyl-CoA** research.

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- To cite this document: BenchChem. [The chemical structure and properties of Tigloyl-CoA.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235093#the-chemical-structure-and-properties-of-tigloyl-coa]

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